4-(Methoxymethyl)piperidine Hydrochloride

Übersicht

Beschreibung

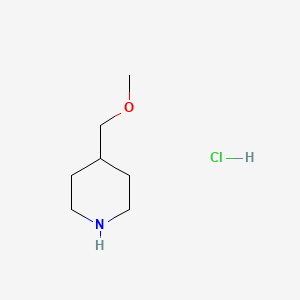

4-(Methoxymethyl)piperidine Hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl and a molecular weight of 165.66 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in the form of white to pale yellow crystals or crystalline powder .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)piperidine Hydrochloride typically involves the reaction of piperidine with formaldehyde and methanol, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The compound is produced under strict regulatory guidelines to meet safety and environmental standards .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Methoxymethyl)piperidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives of piperidine .

Wissenschaftliche Forschungsanwendungen

Analgesic and Anesthetic Properties

This compound has been studied for its analgesic and anesthetic effects. According to a patent publication, it can be used in formulations designed for postoperative care, where it serves to provide pain relief while minimizing the need for anesthesiologist intervention. It is particularly advantageous in patient-controlled analgesia systems, allowing patients to self-administer medication as needed .

Synthesis of Drug Analogues

Research has demonstrated that 4-(methoxymethyl)piperidine hydrochloride serves as a building block for synthesizing analogues of established drugs. For instance, it has been utilized in the development of acetylcholinesterase inhibitors akin to donepezil, which are important in the treatment of Alzheimer's disease. The compound's structural modifications have been shown to influence the biological activity of the resulting analogues significantly .

Case Study 1: Use in Pain Management

A clinical study investigated the efficacy of this compound in managing postoperative pain. Patients receiving this compound via an intravenous patient-controlled analgesia pump reported significant pain relief compared to those receiving standard opioid treatments. The study highlighted the compound's rapid onset of action and favorable side effect profile, suggesting its potential as a safer alternative to traditional opioids .

Case Study 2: Synthesis of Donepezil Analogues

In another research project, scientists synthesized various analogues of donepezil using this compound as a precursor. The analogues were tested for their acetylcholinesterase inhibition potency, revealing that specific modifications at the piperidine ring enhanced activity compared to donepezil itself. This study underscores the compound's importance in drug discovery and development processes aimed at treating neurodegenerative diseases .

Applications in Chemical Research

Beyond pharmaceuticals, this compound finds applications in chemical research settings:

Wirkmechanismus

The mechanism of action of 4-(Methoxymethyl)piperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved often include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Piperidine: A basic structure similar to 4-(Methoxymethyl)piperidine but without the methoxymethyl group.

4-Methylpiperidine: Similar structure with a methyl group instead of a methoxymethyl group.

N-Methylpiperidine: Contains a methyl group attached to the nitrogen atom.

Uniqueness: 4-(Methoxymethyl)piperidine Hydrochloride is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other piperidine derivatives may not be suitable .

Biologische Aktivität

4-(Methoxymethyl)piperidine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H16ClNO. Its structure consists of a piperidine ring with a methoxymethyl group attached, which influences its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and ion channels.

- Histamine H3 Receptor Modulation : This compound has been noted for its potential as an inverse agonist at the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system. By modulating this receptor, the compound may influence cognitive functions and appetite regulation .

- Kir3.1/3.4 Inhibition : It has been reported that this compound can act as an inhibitor of Kir3.1/3.4 potassium channels, which are involved in various physiological processes including cardiac function and neurotransmitter release. This inhibition can potentially lead to therapeutic effects in conditions such as arrhythmias and neuroendocrine disorders .

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Analgesic Properties

This compound is also being explored for its analgesic properties, particularly in the context of developing ultrashort-acting opioid analgesics. Its pharmacokinetic profile shows promise for rapid onset and short duration of action, making it suitable for acute pain management scenarios .

Case Studies

- Histamine H3 Receptor Studies : In vitro studies demonstrated that compounds targeting the H3 receptor could significantly alter histamine levels and other neurotransmitters, suggesting therapeutic avenues for cognitive enhancement and appetite control .

- Kir Channel Inhibition : Research involving Kir3.1/3.4 inhibitors indicated that these compounds could prevent thromboembolic diseases by modulating platelet aggregation pathways. The implications for cardiovascular health are noteworthy .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-(methoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRDPZJPRQWKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589399 | |

| Record name | 4-(Methoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916317-00-5 | |

| Record name | 4-(Methoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methoxymethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.